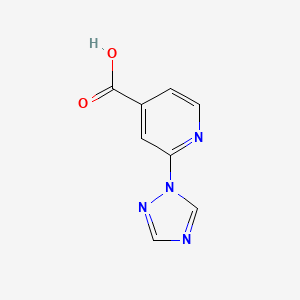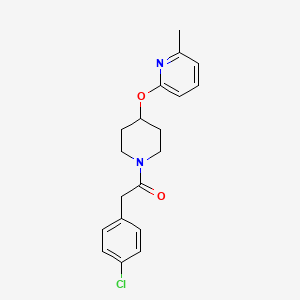
2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as Michael addition or Mannich condensation. For instance, a novel compound with a chlorophenyl and piperidinyl group was synthesized using Michael addition to an α, β-unsaturated carbonyl compound . Another related molecule was synthesized by a modified Mannich condensation involving dichlorobenzaldehyde, 3-pentanone, and ammonium acetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been studied using techniques like X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a piperidin-4-one derivative showed a chair conformation with equatorial orientations of substituents . DFT calculations have been used to study the geometry, vibrational spectra, and molecular electrostatic potential, providing insights into the conformational stability and reactive sites of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. Natural bond orbital analysis has been used to understand hyperconjugative interactions and charge delocalization, which are indicative of the molecule's stability and reactivity . Additionally, molecular docking studies have suggested potential inhibitory activity against biological targets like kinesin spindle protein .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical calculations. NMR studies have revealed interesting features such as deshielding effects due to interactions with chlorine atoms and restricted rotation of phenyl groups . Theoretical calculations have been employed to predict thermodynamic properties and electronic absorption spectra, which are in agreement with experimental data . The antioxidant potency of a related compound was also evaluated using DPPH and ABTS methods, indicating potential biological relevance .
Aplicaciones Científicas De Investigación
Crystal Structure Studies
- A study by (Revathi et al., 2015) explored the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions.
- (Kaur et al., 2013) reported on the crystal structure of Rupatadine, a compound with a similar molecular structure, revealing its conformation and intramolecular interactions.
Synthesis and Antibacterial Activity
- Research by (Merugu, Ramesh, & Sreenivasulu, 2010) described the microwave-assisted synthesis of a derivative of the compound and its subsequent antibacterial activity evaluation.
- Another study by the same authors (Merugu, Ramesh, & Sreenivasulu, 2010) also focused on the synthesis and antibacterial activity of related piperidine-containing compounds.
Brain Imaging Agents
- (Musachio et al., 2006) developed new brain imaging agents, including a derivative of the mentioned compound, for imaging the norepinephrine transporter.
Oxidation Reactivity
- The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides was investigated by (Pailloux et al., 2007), providing insights into the chemical behavior of related compounds.
Synthesis of Key Intermediates
- Research by (Hai-ya, 2012) focused on synthesizing a key intermediate of Etoricoxib, related to the compound .
Antitumor and Antimicrobial Studies
- A variety of derivatives of the compound were synthesized and investigated for their potential anticancer and antimicrobial activities, as discussed in studies by (Yurttaş et al., 2014) and (Mallesha & Mohana, 2014).
Computational and Theoretical Studies
- Theoretical study on the geometry and vibration of a related compound was conducted by (Song et al., 2008), providing computational insights into its structural properties.
Synthesis and Evaluation of Derivatives
- The synthesis and evaluation of piperazine-based derivatives for their biological activities were examined by (Hakobyan et al., 2020) and (Gan et al., 2010).
Synthesis and Reactivity Studies
- The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards various nucleophiles was studied by (Pouzet et al., 1998).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-3-2-4-18(21-14)24-17-9-11-22(12-10-17)19(23)13-15-5-7-16(20)8-6-15/h2-8,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBONXPJCJNUJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

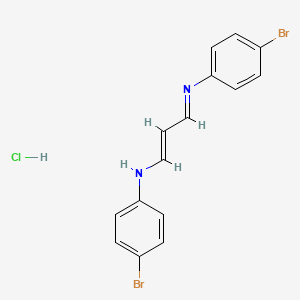
![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)
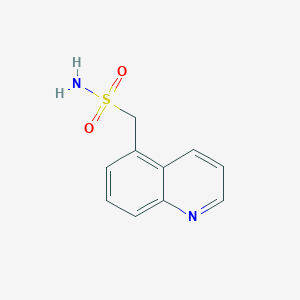
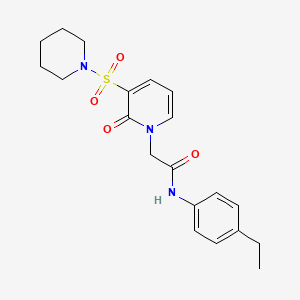
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)
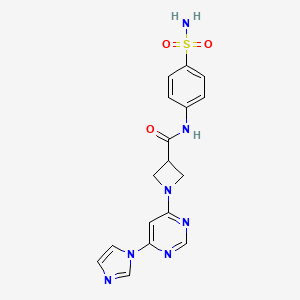
![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)
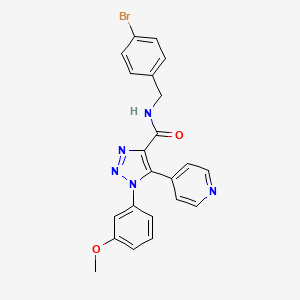
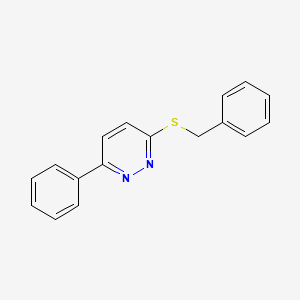
![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)
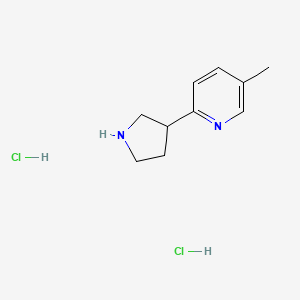
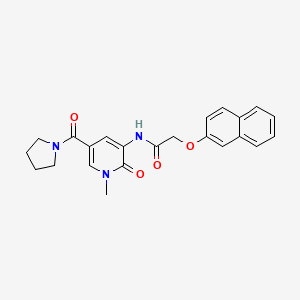
![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)
